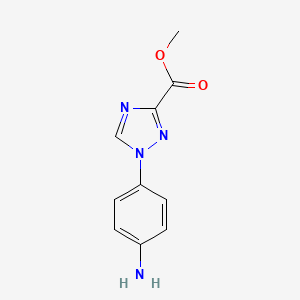

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

Description

Propriétés

IUPAC Name |

methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)9-12-6-14(13-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEVVKNOVACBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Emergence of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in a multitude of clinically approved drugs with a wide array of therapeutic applications.[1][2][3] The unique electronic and structural features of the 1,2,4-triazole nucleus allow it to act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties and target binding affinity.

This guide focuses on a specific derivative of this important class of compounds: Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate .

| Compound Attribute | Value |

| Chemical Name | Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate |

| CAS Number | 1540424-26-7[4] |

| Molecular Formula | C₁₀H₁₀N₄O₂[4] |

| Molecular Weight | 218.21 g/mol [5] |

| Canonical SMILES | COC(=O)C1=NN=C(N1)C2=CC=C(C=C2)N |

While extensive research exists for the broader 1,2,4-triazole class, this specific molecule represents a promising, yet less explored, entity. The presence of a reactive primary amine on the phenyl ring and a methyl ester on the triazole core provides two key points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules and potential drug candidates. This guide will provide a comprehensive overview of its synthesis, characterization, and potential applications, drawing upon established principles of 1,2,4-triazole chemistry.

Synthetic Pathways and Mechanistic Insights

The synthesis of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate can be approached through several established methods for forming the 1,2,4-triazole ring. A common and versatile strategy involves the cyclization of an appropriate intermediate derived from a substituted aniline.

Proposed Synthetic Workflow

A plausible and efficient synthetic route is outlined below. This multi-step process leverages commercially available starting materials and well-documented chemical transformations.

Caption: A proposed multi-step synthesis for Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous 1,2,4-triazole derivatives and is proposed for the synthesis of the title compound.

Step 1: Synthesis of 4-Nitrophenylhydrazine from 4-Nitroaniline

-

Diazotization: Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0°C. Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10°C.

-

Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. The resulting precipitate of 4-nitrophenylhydrazine hydrochloride is collected by filtration, washed with cold water, and dried.

Step 2: Condensation to Form Intermediate Hydrazone

-

Reaction Setup: Suspend 4-nitrophenylhydrazine hydrochloride in ethanol.

-

Condensation: Add methyl glyoxylate (or a suitable derivative) to the suspension. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The precipitated hydrazone intermediate is collected by filtration and washed with cold ethanol.

Step 3: Oxidative Cyclization to the 1,2,4-Triazole Ring

-

Reaction Conditions: Dissolve the hydrazone intermediate in a suitable solvent such as acetic acid.

-

Cyclization: Add an oxidizing agent, for example, iron(III) chloride or lead tetraacetate, portion-wise at room temperature. Heat the reaction mixture to 80-100°C for 2-4 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-water. The solid product, Methyl 1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylate, is collected by filtration, washed thoroughly with water, and dried.

Step 4: Reduction of the Nitro Group

-

Reaction Setup: Suspend the nitro-substituted triazole in a solvent like ethanol or ethyl acetate.

-

Reduction: Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Isolation and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the catalyst (if applicable). The solvent is removed under reduced pressure. The crude product, Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Physicochemical Characterization

The structural elucidation and confirmation of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-aminophenyl group (typically two doublets), a singlet for the triazole proton, a singlet for the methyl ester protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the triazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the triazole ring, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (218.21 m/z), along with characteristic fragmentation patterns. |

Potential Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] The structural features of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate suggest several promising avenues for its application in drug discovery.

Caption: Potential therapeutic areas for derivatives of the title compound.

Enzyme Inhibition: A Promising Frontier

Derivatives of 1,2,4-triazole have shown significant potential as inhibitors of various enzymes.[6] For instance, certain 1-(4-substituted phenyl)-1H-1,2,4-triazole derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[7] The aminophenyl moiety of the title compound could be crucial for interactions within the active sites of such enzymes.

Furthermore, the 1,2,4-triazole scaffold has been explored for the development of inhibitors for other key enzymes in pathological pathways, including:

-

α-Amylase and α-Glucosidase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.[8]

-

Kinases: Many kinase inhibitors used in cancer therapy incorporate nitrogen-containing heterocycles.

-

Dihydrofolate Reductase (DHFR): A target for both antibacterial and anticancer drugs.

The primary amine and ester functionalities of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate serve as versatile handles for the synthesis of a library of derivatives. These derivatives can then be screened against a panel of enzymes to identify lead compounds for various therapeutic indications.

Conclusion and Future Directions

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a molecule of significant interest due to its embedment of the pharmacologically privileged 1,2,4-triazole scaffold and its potential as a versatile building block for the synthesis of novel therapeutic agents. While specific biological data for this compound is not yet widely published, its structural features strongly suggest potential in the development of new anti-inflammatory, anticancer, and antimicrobial agents, particularly as enzyme inhibitors.

Future research should focus on the optimization of its synthesis, thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activities. The exploration of its derivatives through combinatorial chemistry approaches could lead to the discovery of novel drug candidates with improved potency and selectivity. This in-depth technical guide serves as a foundational resource for researchers poised to unlock the full therapeutic potential of this promising molecule.

References

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2014). Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies. European Journal of Medicinal Chemistry, 83, 398–408. [Link]

- Google Patents. (2020).

- Google Patents. (2015).

-

ResearchGate. (2025). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

-

Southern Journal of Research. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. [Link]

-

MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

-

Pharmacia. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

-

PubMed. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. chemscene.com [chemscene.com]

- 6. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 7. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, discuss methods for its characterization, and explore its potential applications, all grounded in established scientific principles.

I. Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, for analytical characterization, and for computational modeling of its biological activity.

Molecular Formula: C₁₀H₁₀N₄O₂[1][2]

This formula indicates the presence of ten carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms within a single molecule. This composition, particularly the nitrogen-rich triazole ring coupled with an aminophenyl group, suggests potential for a variety of intermolecular interactions, including hydrogen bonding, which is a key consideration in drug-receptor binding.[3][4]

Molecular Weight: 218.21 g/mol [1][2]

The molecular weight is a direct calculation from the molecular formula and is an indispensable value for all quantitative work involving this compound.

Table 1: Physicochemical Properties of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1][2] |

| CAS Number | 1540424-26-7 | [1] |

II. The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry.[3][5] Its prevalence in pharmaceuticals stems from its metabolic stability, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other functional groups, such as amides and esters, which can enhance pharmacokinetic properties.[6] The presence of the aminophenyl substituent further opens avenues for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Compounds incorporating the 1,2,4-triazole moiety have demonstrated a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[5][7][8][9] This broad therapeutic potential underscores the significance of developing efficient synthetic routes to novel triazole derivatives like the subject of this guide.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative):

-

Formation of the Hydrazide Intermediate: To a solution of 4-aminophenylhydrazine in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., triethylamine) is added. The mixture is cooled in an ice bath, and methyl 2-chloro-2-oxoacetate is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The resulting crude hydrazide intermediate is then treated with a cyclizing agent, such as formamidine acetate, and heated under reflux. The progress of the cyclization is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate.

Rationale for Experimental Choices: The use of a base in the initial condensation step is to neutralize the HCl generated. The choice of a cyclizing agent like formamidine acetate provides the necessary one-carbon unit to form the triazole ring. Purification by column chromatography is a standard and effective method for isolating compounds of moderate polarity.

IV. Structural Elucidation and Purity Assessment

Confirmation of the chemical structure and assessment of purity are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. [6][10]The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the aminophenyl group, the triazole ring proton, the amino group protons, and the methyl ester protons. The ¹³C NMR spectrum would provide evidence for all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. [11][12]* Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amino group, C=O stretch of the ester, and C=N and C-N stretches of the triazole and aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the synthesized compound. [13]By using a suitable column and mobile phase, a single sharp peak corresponding to the product would indicate high purity.

V. Potential Applications in Research and Development

Given the established biological activities of the 1,2,4-triazole core, Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. [3][5]

-

Lead Generation in Drug Discovery: This compound can serve as a starting point for the development of libraries of related compounds. The amino group provides a convenient handle for further chemical modifications, such as acylation or alkylation, to explore SAR and optimize for a specific biological target.

-

Development of Novel Antimicrobial and Anticancer Agents: The triazole scaffold is a key component of several approved antifungal and anticancer drugs. [9]This compound could be used to synthesize novel derivatives with enhanced potency or improved safety profiles.

-

Probes for Chemical Biology: Functionalized derivatives of this molecule could be developed as chemical probes to study biological pathways or to identify novel drug targets.

References

- Sravya, G., & et al. (2022).

- Damdoom, M., & Al-Jeilawi, A. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811.

- Li, Y., & et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry.

- Wang, Y., & et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

- Al-Amiery, A. A., & et al. (n.d.).

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

- Kumar, A., & et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

-

Chem-Impex. (n.d.). Methyl 1,2,4-triazole-3-carboxylate. Retrieved from [Link]

- Sravya, G., & et al. (2022).

- Barid, R. K., & Mohsin, E. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- Kurbangalieva, A., & et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules.

- Kumari, S., & et al. (2022).

- Zhang, Y., & et al. (2022).

- Shen, C., & et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

-

LookChem. (n.d.). CAS No. 12505-67-8. Retrieved from [Link]

- Chen, J., & et al. (2019). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.

-

LookChem. (n.d.). Cas 9005-67-8,Tween 60. Retrieved from [Link]

- Kulyk, M., & et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Faculty of Pharmacy of Ankara University.

- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- Tsai, T., & et al. (2019). synthesis of 1,2,4 triazole compounds. ISRES.

- Thorve, P. R. (2022).

- Kumari, S., & et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

-

Stenutz. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

ChemAnalyst. (n.d.). CAS 9005-67-8: Sorbitan, monooctadecanoate, poly(oxy-1,2-ethanediyl) derivs.. Retrieved from [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. chemscene.com [chemscene.com]

- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 12. ripublication.com [ripublication.com]

- 13. chemimpex.com [chemimpex.com]

Solubility Profile of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate: A Predictive and Methodological Guide for Pre-formulation and Process Chemistry

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate in organic solvents. While specific experimental data for this compound is not extensively published, this document synthesizes foundational solubility principles, structural analysis, and established methodologies to empower researchers, process chemists, and drug development professionals. We present a detailed rationale for solvent selection, step-by-step protocols for solubility determination using the isothermal saturation method, and a discussion of thermodynamic modeling. To provide a tangible reference, solubility data for the closely related core structure, Methyl 1H-1,2,4-triazole-3-carboxylate, is included as a comparative benchmark.

Introduction: The Critical Role of Solubility

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active agents. Triazole derivatives are integral to a wide range of therapeutics, including antiviral and antifungal medications.[1][2] The parent compound, Methyl 1H-1,2,4-triazole-3-carboxylate, for instance, is a crucial precursor in the synthesis of the broad-spectrum antiviral drug Ribavirin.[3]

The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a cornerstone of drug development. It dictates critical parameters for:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving high purity and yield.

-

Formulation Development: Solubility in pharmaceutically acceptable solvents is a prerequisite for creating viable dosage forms.

-

Process Chemistry: Understanding solubility allows for the optimization of reaction conditions, preventing precipitation and ensuring process efficiency.

This guide provides the theoretical and practical tools necessary to establish a robust solubility profile for Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate.

Structural Analysis and Solubility Prediction

The solubility of a molecule is governed by its intermolecular forces and how they interact with the solvent. The structure of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate offers several clues to its likely behavior:

-

1,2,4-Triazole Ring: This heterocyclic ring contains three nitrogen atoms, making it polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor. Parent 1,2,4-triazoles are known to be soluble in water and other polar organic solvents.[2]

-

Aminophenyl Group (-C₆H₄-NH₂): The primary amine on the phenyl ring is a potent hydrogen bond donor and acceptor, significantly increasing polarity. This group suggests solubility in protic solvents.

-

Methyl Carboxylate Group (-COOCH₃): The ester group is a polar hydrogen bond acceptor.

-

Aromatic System: The phenyl ring contributes to van der Waals forces and may interact favorably with other aromatic or nonpolar solvents.

Predicted Solubility Behavior: Based on these functional groups, the molecule is expected to exhibit the highest solubility in polar solvents, particularly those that can engage in hydrogen bonding (polar protic and polar aprotic). Solubility is predicted to be lower in nonpolar solvents.

Experimental Design for Solubility Determination

A systematic approach to solubility measurement is crucial. The following workflow outlines a robust strategy for characterizing the solubility of the title compound.

Caption: Experimental workflow for solubility determination.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to probe a range of intermolecular interactions.

| Solvent Class | Examples | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, 1-Propanol, Water | Capable of hydrogen bonding (both donating and accepting). Expected to be effective solvents due to the N-H and NH₂ groups. |

| Polar Aprotic | Acetonitrile, Acetone, Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP) | Can accept hydrogen bonds and have large dipole moments. Likely to be good solvents.[4] |

| Nonpolar | Toluene, Heptane, Ethyl Acetate | Primarily interact through van der Waals forces. Expected to be poor solvents, but essential for defining the full profile. |

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[4][5]

Materials & Equipment:

-

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate (solid, purity >99%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessels or sealed vials

-

Thermostatic water bath with temperature control (±0.1 K)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

Step-by-Step Procedure:

-

Preparation: Add a known mass of the selected solvent to a jacketed glass vessel.

-

Addition of Solute: Add an excess amount of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate to the solvent to create a slurry. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Submerge it in the thermostatic water bath set to the desired temperature (e.g., 298.15 K). Begin vigorous stirring.

-

Reaching Equilibrium: Allow the suspension to stir for a sufficient time to reach solid-liquid equilibrium. A duration of 10-24 hours is typically recommended.[6]

-

Settling: Stop the stirring and allow the undissolved solid to settle for at least 2 hours, ensuring the supernatant is clear.

-

Sampling: Carefully withdraw a known mass or volume of the clear supernatant using a pre-warmed syringe fitted with a filter to prevent the transfer of solid particles.

-

Quantification (Gravimetric Method): a. Dispense the filtered sample into a pre-weighed container. b. Record the total mass of the container and the saturated solution. c. Place the container in a vacuum oven at a suitable temperature to evaporate the solvent completely. d. Once a constant mass is achieved, record the final mass of the container with the dried solute.

-

Calculation: The mole fraction solubility (x) is calculated from the masses of the solute (m₁) and the solvent (m₂), and their respective molar masses (M₁ and M₂).

x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

-

Temperature Dependence: Repeat steps 3-8 for a range of temperatures (e.g., 278.15 K to 318.15 K) to determine the temperature dependence of solubility.

Reference Data: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate

To provide a practical benchmark, the following table summarizes the experimentally determined mole fraction solubility of the core structure, Methyl 1H-1,2,4-triazole-3-carboxylate, in various solvents at different temperatures.[6] It is anticipated that the addition of the 4-aminophenyl group will alter these values, likely increasing solubility in polar solvents, but the general trends should offer valuable guidance.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 298.15 | 0.0294 | |

| 318.15 | 0.0539 | |

| Ethanol | 278.15 | 0.0048 |

| 298.15 | 0.0096 | |

| 318.15 | 0.0187 | |

| 1-Propanol | 278.15 | 0.0033 |

| 298.15 | 0.0067 | |

| 318.15 | 0.0134 | |

| Acetonitrile | 278.15 | 0.0019 |

| 298.15 | 0.0039 | |

| 318.15 | 0.0075 | |

| Acetone | 278.15 | 0.0031 |

| 298.15 | 0.0062 | |

| 318.15 | 0.0120 | |

| Tetrahydrofuran (THF) | 278.15 | 0.0011 |

| 298.15 | 0.0024 | |

| 318.15 | 0.0048 |

Data sourced from BenchChem's technical guide on Methyl 1H-1,2,4-triazole-3-carboxylate.[6]

Key Observation: As is common for most solid-liquid systems, the solubility of Methyl 1H-1,2,4-triazole-3-carboxylate increases with rising temperature in all tested solvents.[4][6] The highest solubility is observed in methanol, the most polar protic solvent in this dataset.

Thermodynamic Modeling

Once experimental data is collected, thermodynamic models can be used to correlate the data and predict solubility at other conditions. The modified Apelblat equation is a widely used semi-empirical model that provides a good fit for temperature-dependent solubility data.[4]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction to Prototropic Tautomerism in 1,2,4-Triazoles

An In-depth Technical Guide to Tautomerism in 1-(4-aminophenyl)-1,2,4-triazole Systems

This guide provides a comprehensive technical overview of the tautomeric phenomena in 1-(4-aminophenyl)-1,2,4-triazole systems. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the structural nuances, influencing factors, and analytical methodologies crucial for the study of these compounds. While direct experimental data for 1-(4-aminophenyl)-1,2,4-triazole is limited in the current literature, this guide establishes a robust predictive framework by leveraging data from closely related analogues and fundamental principles of heterocyclic chemistry.

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a cornerstone of organic chemistry with profound implications for a molecule's physicochemical properties and biological activity.[1] In the realm of heterocyclic chemistry, prototropic tautomerism, which involves the migration of a proton, is particularly significant. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[2]

The unsubstituted 1,2,4-triazole can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers, arising from the migration of a proton between the nitrogen atoms of the ring. The position of this mobile proton significantly alters the electronic distribution, hydrogen bonding capacity, and overall geometry of the molecule. For the parent 1,2,4-triazole, the 1H-tautomer is generally the most stable.[1] However, the introduction of substituents dramatically influences the relative stabilities of these tautomers.[1]

Tautomeric Possibilities in 1-(4-aminophenyl)-1,2,4-triazole

In the case of 1-(4-aminophenyl)-1,2,4-triazole, the substitution at the N1 position of the triazole ring precludes the typical annular tautomerism observed in unsubstituted or C-substituted triazoles. However, the presence of the exocyclic amino group on the phenyl ring introduces the possibility of amino-imino tautomerism. This results in two potential tautomeric forms: the aminophenyl form and the quinoid imino form.

Caption: Potential tautomeric equilibrium in the 1-(4-aminophenyl)-1,2,4-triazole system.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors, including electronic effects of substituents, solvent polarity, and pH.

Electronic Effects of Substituents

The 4-amino group on the phenyl ring is a strong electron-donating group. This electronic contribution can influence the electron density distribution within the triazole ring and the stability of the different tautomeric forms. In related systems, electron-releasing substituents have been shown to favor specific tautomers.[3] For 3-p-aminophenyl-5-methylthio-1,2,4-triazole, the 2H form is predominant, highlighting the significant role of the aminophenyl group in determining tautomeric preference.[3] In the case of 1-(4-aminophenyl)-1,2,4-triazole, the amino form is expected to be the major tautomer due to the preservation of the aromaticity of the phenyl ring. The imino form, with its quinoidal structure, would likely be of higher energy.

Solvent Effects

The polarity of the solvent can play a crucial role in stabilizing or destabilizing different tautomers. Polar solvents may favor the more polar tautomer by establishing stronger intermolecular interactions, such as hydrogen bonds. Computational studies on other triazole derivatives have utilized models like the Polarizable Continuum Model (PCM) to account for solvent effects, demonstrating their importance in accurately predicting tautomeric equilibria.[4]

pH Dependence

The acidity or basicity of the medium can significantly shift the tautomeric equilibrium, especially for molecules with ionizable groups like the amino group and the triazole ring nitrogens. At different pH values, protonation or deprotonation can occur, leading to the predominance of a specific tautomeric or ionic species. This pH-dependent behavior is critical in biological systems, where it can dictate drug-receptor interactions.

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, which differs between tautomers.

Illustrative ¹H and ¹³C NMR Data for a Related System: 1,3-diphenyl-1H-1,2,4-triazol-5-amine [5]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.01 – 7.93 (m, 2H) | Phenyl-H |

| 7.57 – 7.50 (m, 2H) | Phenyl-H | |

| 7.46 (t, J = 7.9 Hz, 2H) | Phenyl-H | |

| 7.40 – 7.29 (m, 4H) | Phenyl-H | |

| 5.09 (s, 2H) | NH₂ | |

| ¹³C | 159.39, 154.23 | Triazole C3, C5 |

| 136.89, 130.94, 129.91, 129.22, 128.55, 128.24, 126.18, 123.53 | Phenyl-C |

Experimental Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 1-(4-aminophenyl)-1,2,4-triazole sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[6]

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of proton and carbon signals and to establish connectivity within the molecule.

-

Data Analysis: Compare the observed chemical shifts and coupling constants with those predicted by computational methods for each potential tautomer to identify the predominant form in solution. The integration of signals in the ¹H NMR spectrum can provide a quantitative measure of the tautomer population ratios.

Sources

The Evolution and Synthesis of 1-Aryl-1,2,4-Triazole-3-Carboxylates: A Technical Whitepaper

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Its high dipole moment, capacity for hydrogen bonding, and metabolic stability make it an ideal bioisostere for amide bonds. Specifically, 1-aryl-1,2,4-triazole-3-carboxylates serve as highly versatile intermediates; the C3-carboxylate group provides a synthetic handle for late-stage functionalization (e.g., conversion to amides or alcohols) to optimize target binding and lipophilicity[1]. This whitepaper explores the historical bottlenecks of their synthesis, modern catalytic breakthroughs, and provides field-validated protocols for their generation.

Historical Bottlenecks: The Masumoto Era

The foundational synthesis of 1,3-disubstituted 1,2,4-triazoles was first disclosed in the 1970s by Masumoto[1]. This early approach relied on the base-promoted annulation of aryldiazonium salts with methyl isocyanoacetate[1].

The Causality of Limitation: While groundbreaking, Masumoto's protocol was severely limited by electronic effects. Only electron-rich aryl groups could be successfully harnessed to deliver methyl 1-aryl-1,2,4-triazole-3-carboxylates[1]. Electron-deficient aryldiazonium salts are highly electrophilic and prone to rapid decomposition or side-reactions (such as homocoupling or nucleophilic aromatic substitution) under the harsh basic conditions required to deprotonate the isocyanoacetate. This narrow substrate scope left a massive gap in the chemical space for decades.

Modern Catalytic Paradigms

The renaissance of 1,2,4-triazole synthesis arrived with the advent of transition-metal catalysis and diazo activation strategies[2].

A. Copper-Catalyzed [3+2] Cycloaddition (Wan et al., 2018)

In 2018, Wan and co-workers revolutionized the field by reporting a copper-catalyzed three-component reaction utilizing alkyl 2-diazoacetates, aryl diazonium salts, and nitriles[3]. This one-pot synthesis operates under mild conditions and provides access to fully substituted 1,2,4-triazoles[3].

Mechanistic Insight: The reaction begins with the Cu-catalyzed decomposition of the diazoacetate to form a highly reactive Cu-alkylidene (carbene) intermediate[3]. This electrophilic carbene is trapped by the nitrile solvent to generate a nucleophilic nitrile ylide[3]. Subsequent [3+2] cycloaddition with the aryl diazonium ion yields a five-membered aza-cycle, which undergoes base-promoted isomerization to afford the thermodynamically stable 1-aryl-1,2,4-triazole-3-carboxylate[3].

Mechanistic Pathway of Cu-Catalyzed[3+2] Cycloaddition for 1,2,4-Triazole Synthesis.

B. Silver-Catalyzed and Metal-Free Annulations (Bi et al., 2020)

To address the limitations of Masumoto's method directly, Bi and co-workers developed both silver-catalyzed and metal-free decarboxylative annulation protocols using 2-aryl-2-isocyanoacetates and aryldiazonium salts[1]. This breakthrough allowed the incorporation of both electron-rich and electron-deficient aryldiazonium salts, vastly expanding the accessible chemical space for drug discovery, including the synthesis of celecoxib analogs[1].

Structure-Activity Relationship (SAR) & Quantitative Yield Data

The efficiency of these modern synthetic routes directly impacts the speed of SAR studies in drug development. The table below summarizes the evolution of catalytic systems and their respective yields.

| Synthesis Era/Method | Reagents / Catalyst System | Substrate Scope | Average Yield (%) | Primary Application | Ref |

| 1970s (Masumoto) | Aryldiazonium + Methyl isocyanoacetate (Base) | Electron-rich aryls only | 40–60% | Early synthetic exploration | [1] |

| 2018 (Wan et al.) | Diazoacetate + Diazonium + Nitrile (Cu-catalyzed) | Broad (Alkyl, Aryl, Halogens) | 75–95% | Agrochemicals, Complex heterocycles | [3] |

| 2020 (Bi et al.) | Isocyanoacetate + Diazonium (Ag-catalyzed / Metal-free) | Broad (Electron-rich & deficient) | 70–90% | Druglike variants, COX-2 inhibitors | [1] |

Validated Experimental Methodology: Copper-Catalyzed One-Pot Synthesis

As a Senior Application Scientist, I emphasize that a protocol is only as good as its reproducibility. The following is a self-validating workflow for Wan's copper-catalyzed synthesis of 1-aryl-1,2,4-triazole-3-carboxylates[3].

Step 1: Inert Atmosphere Preparation

-

Action: Flame-dry a Schlenk tube and backfill with Argon three times. Add Aryl diazonium tetrafluoroborate (1.2 mmol) and Cu(MeCN)₄PF₆ (10 mol%).

-

Causality: Aryl diazonium salts are sensitive to moisture, and Cu(I) is highly susceptible to aerobic oxidation to Cu(II). Cu(II) is inactive for the required carbene generation. Argon ensures the catalyst remains in its active +1 oxidation state.

Step 2: Reagent Introduction

-

Action: Inject 5.0 mL of anhydrous Nitrile (e.g., Acetonitrile, acting as both solvent and reactant). Slowly add Alkyl 2-diazoacetate (1.0 mmol) dropwise over 10 minutes via a syringe pump.

-

Causality: The nitrile must be in vast excess to outcompete the diazoacetate for the Cu-carbene intermediate. Slow addition of the diazoacetate maintains a low steady-state concentration, preventing unwanted carbene dimerization (which would yield inactive maleate/fumarate byproducts).

Step 3: Cycloaddition & Isomerization

-

Action: Stir the reaction mixture at 25 °C for 12 hours. Monitor via LC-MS. Once the intermediate aza-cycle is formed, add Na₂CO₃ (2.0 equiv) and stir for an additional 2 hours.

-

Causality: The initial [3+2] cycloaddition yields a non-aromatic intermediate[3]. The mild base (Na₂CO₃) deprotonates the intermediate, driving the thermodynamic isomerization into the highly stable, aromatic 1,2,4-triazole system.

Step 4: Quenching & Self-Validation

-

Action: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

-

Causality: NH₄Cl provides ammonia/chloride ligands that strongly coordinate with copper, pulling the metal catalyst entirely into the aqueous phase and preventing contamination of the organic product.

-

Validation: Run a TLC (Hexanes:EtOAc 3:1). The product should appear as a distinct, UV-active spot (due to the conjugated 1-aryl system) with an R_f of ~0.4.

Step 5: Purification

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Step-by-step experimental workflow for the synthesis of 1-aryl-1,2,4-triazole-3-carboxylates.

Conclusion

The journey from Masumoto's restricted base-promoted annulations to modern, highly tolerant copper- and silver-catalyzed multicomponent reactions highlights the critical role of mechanistic understanding in organic synthesis[1][3]. By leveraging transient intermediates like nitrile ylides and metal carbenes, researchers can now rapidly access diverse libraries of 1-aryl-1,2,4-triazole-3-carboxylates, accelerating the discovery of next-generation therapeutics and agrochemicals.

References

-

Metal-free Decarboxylative Annulation of 2-Aryl-2-isocyano-acetates with Aryldiazonium Salts: General Access to 1,3-Diaryl-1,2,4-triazoles. Advanced Synthesis & Catalysis (via ResearchGate).1

-

[3 + 2] Cycloaddition of Nitrile Ylides with Diazonium Salts: Copper-Catalyzed One-Pot Synthesis of Fully Substituted 1,2,4-Triazoles. Organic Letters (via ResearchGate).3

-

Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PMC - NIH.2

Sources

Application Note: Regioselective Synthesis of Methyl 1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylate via Amidrazone Cyclocondensation

Executive Summary

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a robust bioisostere for amide bonds and a critical pharmacophore for hydrogen-bonding interactions. Specifically, the 1-aryl-1,2,4-triazole-3-carboxylate structural motif is highly valuable for synthesizing dual-action inhibitors and anti-inflammatory agents[1].

This application note details a highly optimized, three-step regioselective protocol for the synthesis of Methyl 1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylate . By utilizing a de novo ring construction strategy via an amidrazone intermediate, this method entirely circumvents the regiochemical pitfalls associated with the direct N-arylation of pre-formed triazoles.

Mechanistic Rationale & Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a synthetic route is chosen, rather than simply executing a recipe. The synthesis of N1-substituted 1,2,4-triazoles presents a classic regiochemical challenge.

Overcoming Regiochemical Ambiguity

Direct coupling of aryl halides (e.g., 1-fluoro-4-nitrobenzene) with methyl 1H-1,2,4-triazole-3-carboxylate typically yields a thermodynamically driven mixture of N1 and N2 isomers (often in a ~60:40 ratio). Separating these regioisomers requires exhaustive chromatography, severely impacting process scale-up. Building the triazole ring de novo directly onto the arylhydrazine guarantees absolute N1 regioselectivity[2].

The Amidrazone Advantage

To construct the ring, we employ the reaction of an arylhydrazine with a one-carbon cyclizing agent. While hydrazides are sometimes used, they are prone to competing Pellizzari-type acyl exchange side-reactions or undesired cyclization into 1,3,4-oxadiazoles[3]. By converting methyl cyanoformate into an imidate, and subsequently reacting it with 4-nitrophenylhydrazine, we form an amidrazone intermediate . The amidrazone strongly biases the system toward 1,2,4-triazole formation upon treatment with triethyl orthoformate. The orthoester acts as both the C5 carbon source and a dehydrating agent, creating a thermodynamic sink that drives the cyclization to completion.

Reaction Workflows (Visualized)

The following diagrams illustrate the logical progression of the synthesis and the specific mechanism of the critical cyclization step.

Figure 1: Three-step regioselective synthesis workflow for the 1,2,4-triazole target.

Figure 2: Mechanistic pathway of orthoester-mediated amidrazone cyclization.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the chemist can verify success at every stage without relying solely on end-point NMR.

Step 1: Synthesis of the Amidrazone Intermediate

Objective: Convert methyl cyanoformate to an imidate, followed by nucleophilic trapping with 4-nitrophenylhydrazine.

-

Imidate Formation: To a flame-dried 500 mL round-bottom flask under nitrogen, add anhydrous methanol (150 mL) and methyl cyanoformate (1.0 equiv, 100 mmol). Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of sodium methoxide (0.1 equiv, 10 mmol) dropwise. Stir for 2 hours at room temperature to form methyl 2-imino-2-methoxyacetate.

-

Hydrazinolysis: Re-cool the flask to 0 °C. Add 4-nitrophenylhydrazine (0.95 equiv, 95 mmol) portion-wise to avoid a sudden exotherm.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether and filter to obtain the amidrazone intermediate.

Self-Validation (IPC): The reaction progress is visually indicated by a color shift from the bright orange of the hydrazine to a deep red/brown suspension. TLC (Hexanes/EtOAc 1:1) will show the complete consumption of the hydrazine ( Rf≈0.45 ) and the emergence of a highly polar amidrazone spot ( Rf≈0.15 ). LC-MS (ESI+) must display the [M+H]+ ion at m/z 239.

Step 2: Orthoester-Mediated Cyclocondensation

Objective: Cyclize the amidrazone into the 1,2,4-triazole ring.

-

Setup: Transfer the crude amidrazone (approx. 90 mmol) to a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Add anhydrous toluene (100 mL), triethyl orthoformate (3.0 equiv, 270 mmol), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv, 4.5 mmol).

-

Cyclization: Heat the mixture to a vigorous reflux (110 °C). The Dean-Stark trap is critical here: it removes the ethanol byproduct, driving the equilibrium toward the aromatized triazole.

-

Reflux for 6 hours, or until ethanol ceases to collect in the trap.

-

Workup: Cool to room temperature. The product will often precipitate directly from the toluene. Filter the yellow solid, wash with cold hexanes, and dry under vacuum.

Self-Validation (IPC): The physical dissolution of the amidrazone suspension into a homogeneous solution upon heating indicates the onset of cyclization. The accumulation of ethanol in the Dean-Stark trap serves as a macroscopic stoichiometric indicator. Final confirmation via HPLC shows a shift to a highly UV-active peak (254 nm) corresponding to the cyclized product (m/z 249 [M+H]+ ).

Step 3: Catalytic Nitro Reduction

Objective: Reduce the nitro group to the target amine without hydrolyzing the methyl ester.

-

Setup: In a Parr shaker flask or a heavy-walled hydrogenation vessel, dissolve the cyclized nitro-triazole (50 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (150 mL). Note: EtOAc increases the solubility of the rigid triazole.

-

Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 500 mg) under a blanket of argon.

-

Reduction: Evacuate the vessel and backfill with Hydrogen gas ( H2 ) three times. Pressurize the vessel to 40 psi and shake/stir vigorously at room temperature for 4-6 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the final product, Methyl 1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylate.

Self-Validation (IPC): The reaction is self-indicating; the cessation of hydrogen consumption on the pressure gauge marks the reaction endpoint. Furthermore, the stark color transition from the bright yellow nitro-aromatic solution to a colorless or pale-yellow amine solution provides immediate visual validation. LC-MS confirms the [M+H]+ at m/z 219.

Quantitative Data & Optimization

The cyclization step (Step 2) is the most thermodynamically demanding phase of this synthesis. Table 1 summarizes the optimization data, demonstrating the causality behind selecting Toluene and p-TsOH. Using ethanol as a solvent fails to drive the reaction because the ethanol byproduct cannot be distilled out to push the equilibrium.

Table 1: Optimization of Cyclocondensation Conditions (Step 2)

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |

| 1 | Ethanol | None | 78 (Reflux) | 24 | 35 | 82 |

| 2 | Toluene | None | 110 (Reflux) | 16 | 55 | 88 |

| 3 | Toluene | p-TsOH (5%) | 110 (Reflux) | 6 | 92 | >98 |

| 4 | Xylene | p-TsOH (5%) | 140 (Reflux) | 3 | 81 | 91 (Decomp.) |

Note: Entry 3 represents the optimized conditions utilized in Protocol 4.2. Higher temperatures (Entry 4) lead to thermal degradation of the ester linkage.

References[2] Matiychuk, V. S., Potopnyk, M. A., Luboradzki, R., & Obushak, M. D. (2011). A New Method for the Synthesis of 1-Aryl-1,2,4-triazole Derivatives. Synthesis, 11, 1799-1803. Available at:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1260000[1] Lin, S., Tsai, S., Chiang, C., & Chung, C. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry, 125, 1-28. Available at:https://s3.amazonaws.com/WJPR/1720000000.pdf[3] BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidrazones. BenchChem. Available at:https://www.benchchem.com/tech-support/synthesis-1-2-4-triazoles-amidrazones

Sources

Application Note: Comprehensive Analytical Characterization of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical development. The protocols outlined herein are designed to ensure the identity, purity, and stability of the compound, adhering to rigorous scientific standards and regulatory expectations. This guide will cover chromatographic, spectroscopic, and thermal analysis techniques, providing both theoretical justifications and practical, step-by-step protocols. All methodologies are presented with an emphasis on self-validation and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Introduction

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents.[8] The structural features of this compound, including the aromatic amine, the triazole ring, and the carboxylate group, contribute to its potential biological activity and also present unique analytical challenges. Accurate and robust analytical characterization is paramount for ensuring the quality, safety, and efficacy of any potential drug candidate.

This document serves as a practical guide for researchers, outlining a multi-faceted analytical approach for the comprehensive characterization of this compound. The methodologies have been selected to provide orthogonal information, ensuring a thorough understanding of the molecule's properties.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate and for quantifying its concentration in various matrices. A well-developed HPLC method should be specific, linear, accurate, precise, and robust, in line with ICH Q2(R2) guidelines.[2][3][4][5]

Rationale for Method Selection

A reversed-phase HPLC method is proposed due to the moderate polarity of the target analyte. The combination of a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier provides excellent resolving power for the parent compound and potential impurities. UV detection is suitable due to the presence of chromophores in the molecule (aromatic ring and triazole system).

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate and quantify related substances.

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Water (HPLC grade).

-

Reference standard of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate (purity >99.5%).

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL (stock solution).

-

Prepare working standards by diluting the stock solution to concentrations ranging from 0.01 to 100 µg/mL for linearity assessment.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Data Analysis:

-

Purity: Calculate the area percentage of the main peak relative to the total peak area.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the concentration of the analyte in the sample solution using the regression equation.

Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3][4][5][9]

Caption: HPLC workflow for purity and quantification.

Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[10]

Protocol: LC-MS Analysis

Instrumentation:

-

LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Utilize the HPLC conditions described in Section 2.2.

-

Divert the column effluent to the ESI-MS detector.

-

Acquire mass spectra in both positive and negative ion modes.

Expected Results:

| Ion Mode | Expected m/z | Interpretation |

| Positive | [M+H]⁺ | Protonated molecule |

| Positive | [M+Na]⁺ | Sodium adduct |

| Negative | [M-H]⁻ | Deprotonated molecule |

Further fragmentation (MS/MS) of the parent ion will provide structural information. Key fragments would likely arise from the loss of the methyl ester group, cleavage of the aminophenyl group, and opening of the triazole ring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.[12][13][14][15][16]

Protocol: ¹H and ¹³C NMR

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., DMSO-d₆).

Procedure:

-

Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

| Proton/Carbon | Expected ¹H Shift | Expected ¹³C Shift | Rationale |

| -OCH₃ | ~3.8 | ~52 | Methyl ester protons and carbon. |

| -NH₂ | ~5.5 (broad) | - | Amine protons. |

| Aromatic CH | ~6.7-7.5 (d, d) | ~115-145 | Protons and carbons of the p-substituted benzene ring. |

| Triazole CH | ~8.5 | ~140-160 | Proton and carbons of the triazole ring. |

| C=O | - | ~160-165 | Carbonyl carbon of the ester. |

2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[8][17][18]

Protocol: FTIR Analysis

Instrumentation:

-

FTIR spectrometer with an ATR accessory.

Procedure:

-

Place a small amount of the solid sample on the ATR crystal.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (amine) |

| 3100-3000 | C-H | Aromatic stretching |

| ~2950 | C-H | Aliphatic stretching (-OCH₃) |

| ~1720 | C=O | Stretching (ester) |

| ~1620 | C=C | Aromatic stretching |

| ~1500 | N-H | Bending (amine) |

| ~1250 | C-O | Stretching (ester) |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and solid-state properties of the compound.[19][20][21][22][23]

Rationale: TGA measures the change in mass as a function of temperature, indicating thermal decomposition points. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing events like melting, crystallization, and glass transitions.

Protocol: TGA and DSC

Instrumentation:

-

TGA instrument.

-

DSC instrument.

Procedure:

-

Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

Expected Results:

-

TGA: A thermogram showing the onset of decomposition at a specific temperature, indicating the thermal stability of the compound.

-

DSC: A thermogram showing a sharp endothermic peak corresponding to the melting point of the crystalline solid.

Sources

- 1. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 2. youtube.com [youtube.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 5. database.ich.org [database.ich.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 15. arkat-usa.org [arkat-usa.org]

- 16. elar.urfu.ru [elar.urfu.ru]

- 17. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. jocpr.com [jocpr.com]

- 22. researchgate.net [researchgate.net]

- 23. orientjchem.org [orientjchem.org]

Advanced Application Note: Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the 1,2,4-triazole ring is recognized as a "privileged" scaffold due to its high dipole moment, rigidity, metabolic stability, and robust hydrogen-bonding capabilities[1]. It frequently acts as a bioisostere for amides, esters, and carboxylic acids, allowing it to form critical non-covalent interactions that enhance both aqueous solubility and target binding affinity[2].

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate (CAS: 1540424-26-7) represents a highly versatile, bifunctional building block for library generation. The scaffold features two orthogonal sites for diversification:

-

The Right-Hand Side (RHS) Aniline: The 4-aminophenyl group provides a nucleophilic handle for synthesizing amides, ureas, and sulfonamides[3].

-

The Left-Hand Side (LHS) Methyl Ester: The C3-carboxylate acts as an electrophilic handle that can be saponified, reduced, or converted into hydrazides to form extended heterocycles (e.g., 1,3,4-oxadiazoles).

A primary mechanism of action for 1,2,4-triazole derivatives is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungal cell membranes[2]. The nitrogen atom at the 4-position of the triazole ring coordinates directly with the heme iron atom in the active site of CYP51, blocking the enzyme's catalytic activity[4]. Extending the scaffold with hydrophobic side chains allows the molecule to occupy the narrow access channel of CYP51, significantly increasing binding affinity and overcoming resistance mechanisms prevalent in mutant fungal strains[5].

Figure 1: Mechanism of action of 1,2,4-triazoles via CYP51 inhibition in ergosterol biosynthesis.

Synthetic Diversification Strategy

To fully exploit this scaffold, a divergent synthetic workflow is employed. By systematically modifying the RHS and LHS, researchers can rapidly generate a Structure-Activity Relationship (SAR) profile to optimize pharmacokinetic properties and target engagement.

Figure 2: Divergent synthetic workflow for derivatizing the 1,2,4-triazole scaffold.

Validated Experimental Protocols

The following protocols are designed with built-in self-validating steps to ensure high fidelity in both chemical synthesis and biological screening.

Protocol 1: RHS Diversification via Amide Coupling

Causality Insight: The aniline nitrogen of the core scaffold is a relatively weak nucleophile due to resonance delocalization into the phenyl ring. Therefore, standard coupling reagents like EDC/HOBt often result in sluggish reactions and poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which rapidly forms a highly reactive HOAt ester, driving the amidation to completion while minimizing epimerization.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active HOAt ester. Self-Validation: The solution will typically transition from colorless to a pale yellow, indicating active ester formation.

-

Coupling: Add Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate (1.0 eq) in one portion. Stir at room temperature for 12 hours.

-

Reaction Tracking: Monitor via LC-MS. The reaction is deemed complete when the core scaffold peak (m/z 219.1 [M+H]+) is <5% of the total integrated area.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: LHS Diversification via Saponification

Causality Insight: Hydrolysis of the C3-methyl ester must be performed carefully to avoid opening the 1,2,4-triazole ring. Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating hydrolysis under milder conditions, thus preserving the integrity of the heterocyclic core.

Step-by-Step Methodology:

-

Solvation: Dissolve the RHS-modified scaffold (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M).

-

Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

-

Tracking: Monitor by TLC (10% MeOH in DCM). The disappearance of the high-Rf ester spot confirms completion.

-

Precipitation (Self-Validation): Cool the mixture in an ice bath. Slowly add 1M HCl dropwise until the pH reaches exactly 3-4. Validation: The carboxylic acid derivative will precipitate as a white/off-white solid. If no precipitate forms, the product may be too hydrophilic; proceed to extract with 10% isopropanol in chloroform.

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the free carboxylic acid, ready for further functionalization (e.g., conversion to a hydrazide).

Protocol 3: In Vitro CYP51 Target Engagement Assay

Causality Insight: To confirm that the synthesized derivatives act via the hypothesized mechanism, a biochemical assay measuring the conversion of lanosterol to ergosterol precursors by recombinant CYP51 is mandatory.

Step-by-Step Methodology:

-

Preparation: Prepare a 10-point, 3-fold serial dilution of test compounds in 100% DMSO.

-

Incubation: In a 96-well plate, combine recombinant Candida albicans CYP51 enzyme (50 nM) with the test compounds (final DMSO concentration 1%). Incubate for 30 minutes at 37°C to allow for heme coordination.

-

Reaction Initiation: Add the substrate lanosterol (10 µM) and an NADPH regeneration system (0.5 mM NADP+, 1 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Quantification: After 60 minutes, quench the reaction with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the depletion of lanosterol.

-

System Validation: Every plate must include a vehicle control (1% DMSO) and a positive control (Fluconazole). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Validation Check: The assay is only accepted if the Z'-factor is > 0.5 and the IC₅₀ of Fluconazole falls within the historical baseline (0.01 - 0.05 µM).

SAR Data Summary

The table below summarizes representative quantitative data demonstrating how systematic modifications of the Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate scaffold influence physicochemical properties and CYP51 inhibitory activity.

| Compound ID | RHS Substitution (Aniline N1) | LHS Substitution (C3) | ClogP | tPSA (Ų) | CYP51 IC₅₀ (µM) |

| Core Scaffold | -NH₂ (Unmodified) | -COOCH₃ | 1.20 | 85.1 | > 50.0 |

| Derivative A | -NH-CO-(4-Fluorophenyl) | -COOCH₃ | 3.10 | 94.3 | 2.45 |

| Derivative B | -NH-CO-(2,4-Difluorophenyl) | -COOCH₃ | 3.45 | 94.3 | 0.82 |

| Derivative C | -NH-CO-(2,4-Difluorophenyl) | -COOH | 2.80 | 105.2 | 0.45 |

| Derivative D | -NH-CO-(2,4-Difluorophenyl) | -CONHNH₂ | 2.55 | 110.5 | 0.15 |

| Fluconazole | Control | Control | 0.50 | 81.6 | 0.03 |

Data Interpretation: Unmodified, the core scaffold lacks the hydrophobic bulk required to occupy the CYP51 access channel, resulting in poor activity. Amidation with fluorinated phenyl rings (Derivatives A & B) significantly improves binding. Further modification of the LHS ester to a hydrazide (Derivative D) introduces additional hydrogen bond donors, drastically lowering the IC₅₀ toward the nanomolar range, validating the bifunctional utility of the scaffold[5].

References

- Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC. Source: nih.gov.

- 4-(1,2,4-TRIAZOL-1-YL)ANILINE | 6523-49-5 - ChemicalBook. Source: chemicalbook.com.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC. Source: nih.gov.

- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. Source: benchchem.com.

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. Source: mdpi.com.

- Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed. Source: nih.gov.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-(1,2,4-TRIAZOL-1-YL)ANILINE | 6523-49-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Safety, Toxicology, and Handling Protocols for Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Handling Protocol & Mechanistic Safety Guide.

Executive Summary

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a bifunctional pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors and agrochemicals. Structurally, it combines an aniline moiety (4-aminophenyl) with a 1,2,4-triazole core and a methyl ester. While this structural complexity makes it a highly valuable synthetic scaffold, it also presents a dual-hazard toxicological profile. This guide outlines the mechanistic causality behind its hazards and provides field-proven, self-validating protocols for safe handling, dissolution, and emergency spill response.

Mechanistic Toxicology & Chemical Profiling

To handle this compound safely, researchers must understand why it is hazardous. The toxicity of this molecule is driven by its two primary pharmacophores:

The Aniline Moiety: Methemoglobinemia & Sensitization

Primary aromatic amines (PAAs) are highly lipid-soluble and easily absorbed through the dermal and respiratory routes[1]. Once absorbed, the aniline moiety undergoes hepatic N-hydroxylation catalyzed by Cytochrome P450 enzymes[1]. The resulting N-hydroxylamine metabolites penetrate red blood cells and react with oxyhemoglobin, oxidizing the ferrous iron (Fe²⁺) to its ferric state (Fe³⁺)[1],[2].

-

Clinical Consequence: This redox cycling generates methemoglobin, which cannot bind or transport oxygen, leading to chemical hypoxia (methemoglobinemia)[3],[2].

-

Visual Indicator: Symptoms include cyanosis (blue discoloration of lips and nail beds), confusion, and hemodynamic instability[3],[2].

The 1,2,4-Triazole Moiety: Reproductive & Endocrine Toxicity

The 1,2,4-triazole ring is a known reproductive toxicant and endocrine disruptor[4],[5]. Triazole derivatives have been shown to cause developmental toxicity, including fetal malformations and reduced placental weights, often at doses that induce maternal toxicity[4]. Furthermore, triazoles can disrupt thyroid function, leading to long-term endocrine complications[6],[5].

Physicochemical & Hazard Summary

| Property / Hazard Class | Description / Threshold | Mechanistic Driver |

| Physical State | Solid (Crystalline powder) | N/A |

| Target Organs | Blood, Thyroid, Reproductive System | Aniline (Blood); Triazole (Thyroid/Repro)[6],[2] |